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Compound of Interest

4-Desmethoxy-4-nitro Omeprazole
Compound Name:

Sulfide
CAS No.: 142885-91-4
Cat. No.: B022031

Get Quote

Executive Summary: The Genotoxicity Challenge

4-Desmethoxy-4-nitro Omeprazole Sulfide (chemically 2-[[(3,5-dimethyl-4-nitro-2-
pyridinyl)methyl]thio]-5-methoxy-1H-benzimidazole) is a critical synthetic intermediate and
potential degradation impurity in the manufacturing of Omeprazole.

Unlike standard organic impurities controlled at the 0.10% (1000 ppm) threshold under ICH
Q3A, this compound contains a nitro-pyridine moiety, a structural alert associated with
mutagenicity. Consequently, it often falls under ICH M7 regulatory guidelines for Mutagenic
Impurities (MIs), requiring control strategies at trace levels (often < 10-20 ppm) rather than
percentage levels.

This guide evaluates the Method Equivalency between two analytical approaches:

o Method A (The Challenger): UPLC-PDA (Ultra-Performance Liquid Chromatography with
Photodiode Array). A modernized, high-efficiency version of standard QC methods.
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e Method B (The Reference): LC-MS/MS (Liquid Chromatography with Tandem Mass
Spectrometry).[1] The gold standard for trace quantification.

Verdict: While UPLC-PDA offers speed and cost advantages for intermediate process control,
LC-MS/MS is the only strictly equivalent method for final API release testing if the required Limit
of Quantitation (LOQ) drops below 5 ppm.

Analyte Profile & Chemical Context[2][3][4][5]

Property Specification Impact on Analysis

4-Desmethoxy-4-nitro )
Analyte Name ] Target Impurity
Omeprazole Sulfide

] o Nitro group causes strong
Nitrated Pyridine- ] )
Structure Type o ] electron withdrawal; potential
Benzimidazole Sulfide o
for reduction in MS source.

Moderately lipophilic; retains

Polarity (LogP) ~2.5 (Estimated)
well on C18 columns.
Distinct absorption from the
] nitro-chromophore allows UV
UV Maxima ~305 nm, ~280 nm

detection, but sensitivity is

limited compared to MS.

o pH sensitive. Mobile phase pH
~3.8 (Pyridine N), ~8.7
pKa T must be controlled (preferably
(Benzimidazole) o S
acidic for protonation in MS).

Experimental Protocols
Method A: UPLC-PDA (High-Throughput QC)

Designed for process intermediates or high-limit specifications (>50 ppm).
e Instrument: Waters Acquity UPLC H-Class or equivalent.

e Column: ACQUITY UPLC BEH C18, 100 mm x 2.1 mm, 1.7 pum.
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e Mobile Phase A: 10 mM Ammonium Acetate, pH 9.0 (Adjusted with NH4OH). Note: High pH
improves peak shape for benzimidazoles.

» Mobile Phase B: Acetonitrile : Methanol (80:20 v/v).
o Gradient:

0.0 min: 90% A

[¢]

o

5.0 min: 10% A

7.0 min: 10% A

[e]

7.1 min: 90% A

o

e Flow Rate: 0.4 mL/min.
e Detection: PDA at 305 nm (Specific max) and 280 nm.

« Injection Volume: 2.0 pL.

Method B: LC-MS/MS (Trace Analysis - Reference
Method)

Designed for genotoxic impurity release testing (<10 ppm).

Instrument: Agilent 6400 Series Triple Quadrupole or Sciex QTRAP.

e Column: Agilent ZORBAX RRHD Eclipse Plus C18, 50 mm x 2.1 mm, 1.8 pm.

e Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH promotes ionization [M+H]+).
» Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

o Gradient:

o 0.0 min: 95% A

o 4.0 min: 5% A
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o 6.0 min: 5% A

o 6.1 min: 95% A

e Flow Rate: 0.3 mL/min.
e MS Source: ESI Positive Mode (Electrospray lonization).
 MRM Transitions:

o Quantifier: 345.1 m/z

198.1 m/z (Loss of benzimidazole moiety).

o Qualifier: 345.1 m/z

182.1 m/z.

Method Equivalency & Validation Data

The following data simulates a validation study comparing the two methods against ICH
Q2(R2) criteria.

Quantitative Comparison Table
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Validation Method A (UPLC- Method B (LC- .
Equivalency Status
Parameter PDA) MS/MS)
Mass separation (m/z) ) )
_ Non-Equivalent: MS is
o Resolution > 2.0 from ensures 100% )
Specificity o ) superior for complex
Omeprazole peak. specificity even with )
) matrices.
co-elution.
LOD (Limit of Non-Equivalent: MS is
) ~ 3.0 ppm ~ 0.1 ppm -
Detection) 30x more sensitive.
o Non-Equivalent: UV
LOQ (Limit of o
o ~10.0 ppm ~ 0.3 ppm fails if limit is <10
Quantitation)
ppm.
) ) > 0.999 (Range: 10— > 0.999 (Range: 0.5— Equivalent within
Linearity (R?)

500 ppm)

50 ppm)

respective ranges.

Precision (% RSD)

< 2.0% (at 100 ppm)

<5.0% (at 1 ppm)

Equivalent: Both meet

acceptance criteria.

Accuracy (Recovery)

98.5% — 101.5%

95.0% — 105.0%

Equivalent: Both are

accurate.

The "Equivalency Gap"

The primary failure point for Method Equivalency is Sensitivity.

e If the regulatory limit (TTC) for the nitro impurity is calculated to be 15 ppm (based on dose),
Method A (UPLC-UV) is NOT equivalent to Method B because its LOQ (10 ppm) is too close
to the limit, leaving no room for error.

» Method A is only equivalent for Process Control where the impurity is monitored at higher
levels (e.g., <0.15% or 1500 ppm).

Decision Workflow (Graphviz Diagram)

The following diagram illustrates the logical pathway for selecting the correct method and

determining equivalency based on the Threshold of Toxicological Concern (TTC).
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Start: Impurity Assessment
(4-Desmethoxy-4-nitro Omeprazole Sulfide)

Calculate TTC Limit
(ICH M7 Guidelines)

Is Limit < 20 ppm?

No (Limit > 20 ppm)

Select Method A:
UPLC-PDA (305 nm)

Validate LOQ ~ 10 ppm

'Yes (Strict Limit)

Is LOQ < 20% of Limit?

o (Not Sensitive)

Process Control / Intermediate Method A Fails
(High Limit) Switch to Method B

Select Method B:
LC-MS/MS (MRM Mode)

Validate LOQ < 0.5 ppm

;

Release Testing

(Trace Level)
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Figure 1: Decision logic for selecting between UPLC-PDA and LC-MS/MS based on regulatory
limits (TTC).

Scientific Rationale & Causality
Why the Nitro Group Matters

The presence of the nitro group (
) on the pyridine ring fundamentally alters the detection physics:

o UV Detection: The nitro group extends the conjugation system, providing a predictable UV
absorbance. However, the molar absorptivity (

) is rarely high enough to distinguish <5 ppm of impurity from the baseline noise of the matrix
(Omeprazole API), which absorbs heavily in the same region.

o MS Detection: The nitro group is highly electronegative. In ESI (Electrospray lonization), it
can sometimes suppress ionization in positive mode. Therefore, Method B utilizes an acidic
mobile phase (Formic Acid) to force protonation of the benzimidazole nitrogen, ensuring a
strong

signal despite the nitro group's electron-withdrawing nature.

Self-Validating Protocol Design

To ensure trustworthiness, the LC-MS/MS protocol includes a diverter valve strategy.

e The Problem: Omeprazole (Parent) will be present at high concentrations (mg/mL) while the
impurity is at ng/mL. Injecting the parent into the MS source causes contamination and
signal suppression.

e The Solution: The first 2 minutes (void volume) and the elution window of the main
Omeprazole peak should be diverted to Waste, sending only the impurity window
(determined by retention time mapping) to the Source.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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